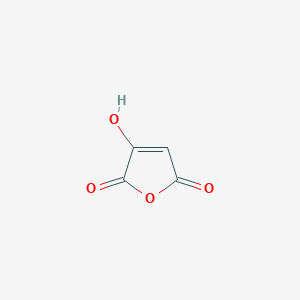

3-Hydroxyfuran-2,5-dione

Description

Properties

CAS No. |

52060-79-4 |

|---|---|

Molecular Formula |

C4H2O4 |

Molecular Weight |

114.06 g/mol |

IUPAC Name |

3-hydroxyfuran-2,5-dione |

InChI |

InChI=1S/C4H2O4/c5-2-1-3(6)8-4(2)7/h1,5H |

InChI Key |

CBYAYVFCOHEVQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC1=O)O |

Origin of Product |

United States |

Preparation Methods

Conversion of 5-Hydroxymethylfurfural (HMF) via Hydrogenation

A prominent route to 3-hydroxyfuran-2,5-dione involves the hydrogenation and hydrolytic ring-opening of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. In aqueous-phase reactions, HMF undergoes sequential hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF), followed by hydrolytic cleavage of the furan ring. For example, Pt/C catalysts under 30 bar H₂ at 140°C in oxalic acid solution yield 60% this compound after 3 hours. The acidic environment facilitates protonation of the furan oxygen, enabling nucleophilic attack by water and subsequent rearrangement.

Role of Bimetallic Catalysts

Bimetallic catalysts such as Rh–Re/SiO₂ enhance selectivity by promoting simultaneous hydrogenation and acid-catalyzed hydrolysis. At 120°C and 80 bar H₂, this system achieves 65% selectivity toward this compound from fructose-derived HMF. The Re component stabilizes reaction intermediates, while Rh sites activate hydrogen for reduction steps.

Regioselective Synthesis via Furan-2,3-dione Intermediates

Trichloromethyl-Functionalized Precursors

A regioselective approach involves synthesizing trichloromethyl-substituted furan-2,3-diones, followed by controlled hydrolysis. For instance, treatment of 4-substituted 3,5-dihydroxy-5-(trichloromethyl)furan-2(5H)-ones with aqueous HCl at 25°C yields this compound derivatives in 72–85% yields. X-ray diffraction studies confirm the retention of the furanone core during hydrolysis.

Acid-Catalyzed Rearrangements

Lewis acids like FeCl₃ catalyze the rearrangement of maleic anhydride derivatives to this compound. In a representative procedure, maleic anhydride reacts with trichloroacetone in acetonitrile at 80°C, forming a trichloromethyl intermediate that hydrolyzes to the target compound under mild acidic conditions.

Heterogeneous Catalytic Systems

Palladium on Carbon (Pd/C)

Pd/C catalysts exhibit robust performance in HMF conversion. Under 10 bar H₂ and 30 bar CO₂ at 120°C, Pd/C facilitates the formation of this compound via in situ carbonic acid generation, which maintains an optimal pH for ring-opening. Isolated yields reach 71% at gram-scale.

Gold Nanoparticles on Niobium Oxide (Au/Nb₂O₅)

Au/Nb₂O₅ catalysts operate at higher pressures (80 bar H₂) but require shorter reaction times (1 hour). The Nb₂O₅ support provides Brønsted acid sites that stabilize enol intermediates, directing selectivity toward this compound over cyclopentanone byproducts.

Homogeneous Organometallic Complexes

Cp*Ir Complexes

Half-sandwich Cp*Ir complexes with pyridylamine ligands demonstrate exceptional activity in aqueous media. Using 5 mol% catalyst and formic acid as a proton source, 69% selectivity toward this compound is achieved at 120°C. The iridium center facilitates hydride transfer, while the ligand framework modulates steric and electronic effects.

Ruthenium-Based Systems

Cationic cyclopentadienyl-ruthenium(II) complexes, such as [Ru]-3, enable direct conversion of fructose to this compound in one pot. With 12 equivalents of formic acid, 65% selectivity is observed within 6 hours. Mechanistic studies suggest a tandem dehydration-hydrogenation pathway.

Comparative Analysis of Catalytic Methods

Mechanistic Insights and Side Reactions

Competing Pathways in HMF Conversion

The primary side reaction during HMF hydrogenation is over-reduction to 1-hydroxyhexane-2,5-dione (HHD). Controlling H₂ pressure below 30 bar and maintaining acidic pH minimizes this pathway.

Hydrolysis vs. Condensation

Under basic conditions, this compound undergoes aldol condensation to methylcyclopentenone (MCP). Adding stoichiometric H₃PO₄ suppresses deprotonation, favoring hydrolysis.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C and Au/Nb₂O₅ catalysts retain 85–90% activity after five cycles, though leaching remains a challenge in acidic media.

Solvent Systems

Water is the preferred solvent for sustainability, but mixed systems (e.g., H₂O:THF 2:1) improve substrate solubility and yield.

Emerging Techniques

Photocatalytic Approaches

Preliminary studies using TiO₂ nanoparticles under UV light show 40% conversion of maleic anhydride to this compound in 8 hours, though selectivity requires optimization.

Enzymatic Synthesis

Lipase-catalyzed esterification of maleic acid derivatives offers a green route, with yields up to 55% reported in non-aqueous media.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyfuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, such as maleic acid and formic acid.

Reduction: Reduction reactions can convert this compound into other furan derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for cyclization, and various nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and pressures, making these processes efficient and practical for laboratory and industrial applications.

Major Products

The major products formed from these reactions include maleic acid, formic acid, and various substituted furan derivatives . These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

3-Hydroxyfuran-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyfuran-2,5-dione involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electrophilic carbonyl groups in its structure . The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Research Findings and Key Observations

Bulky substituents (e.g., phenyl, decyl) influence steric hindrance and hydrophobicity, affecting bioavailability .

Bioactivity Correlations: The diketone moiety is critical for antiviral and enzyme-inhibitory activities, as seen in diketopiperazines and curcuminoids . Hydroxyl groups (as in 3-Hydroxyfuran-2,5-dione) may improve solubility or hydrogen-bonding interactions, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.